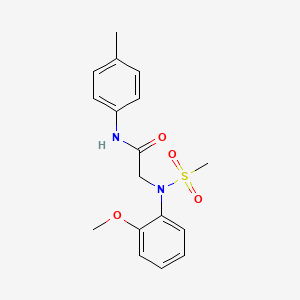
N'~1~,N'~5~-bis(2,4-dichlorobenzylidene)pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and chlorination. For example, bis(α-chlorobenzylidene)hydrazine, a related compound, was synthesized through the chlorination of bis-(benzylidene)hydrazine, indicating a step-by-step chlorination process influenced by water presence (Jiang Yin-zhi, 2006).
Molecular Structure Analysis
Crystallographic studies, such as single-crystal X-ray diffraction, play a crucial role in determining the molecular structure of such compounds. For instance, the molecular structure of bis(α-chlorobenzylidene)hydrazine was characterized using ~1H NMR, IR, MS, and single-crystal X-ray diffraction, revealing its monoclinic system and space group (Jiang Yin-zhi, 2006).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including metal-catalyzed transformations. For instance, a bismuth-catalyzed direct carbon-carbon bond-forming reaction involving 2,4-pentanediones has been developed, showcasing the potential for creating monoalkylated dicarbonyl compounds efficiently (M. Rueping, B. Nachtsheim, Alexander Kuenkel, 2007).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for understanding the compound's applications. For instance, bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate, another related compound, is air-stable, water-tolerant, and exhibits good thermal stability and solubility in polar organic solvents (Ningbo Li et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and potential for forming new compounds through reactions like benzylation and allylic alkylation, are essential for exploring the compound's applications in synthesis and material science. For example, a bismuth-catalyzed reaction involving 2,4-pentanediones demonstrated an effective method for synthesizing monoalkylated dicarbonyl compounds, indicating the versatility of related compounds in chemical synthesis (M. Rueping, B. Nachtsheim, Alexander Kuenkel, 2007).
Applications De Recherche Scientifique
Chemical Structure and Reactivity
- The study of complex chemical structures, such as those involving bis(dihydrogen) complexes, can provide insights into the reactivity and bonding characteristics of similar compounds. For example, research on "RuH2(eta(2)-H2)2(PCyp3)2" elucidates the coordination geometry and hydrogen bonding in bis(dihydrogen) complexes, which could be relevant to understanding the properties of N'
1,N'5-bis(2,4-dichlorobenzylidene)pentanedihydrazide (Grellier et al., 2005).
Luminescent and Magnetic Properties
- Functionalized compounds with azobenzene derivatives exhibit luminescent and magnetic properties. A study on lanthanide(III) complexes constructed from azobenzene derivative and β-diketone ligands shows potential in developing materials with photoisomerization and photoluminescence dual functions, which could be applicable in advanced materials research (Lin et al., 2017).
Antimicrobial Activity
- Schiff base compounds and their metal complexes have shown pronounced antimicrobial activities. A study on novel Schiff base complexes with various metal ions highlights their potential in antimicrobial applications, which could be relevant for designing new antimicrobial agents based on N'
1,N'5-bis(2,4-dichlorobenzylidene)pentanedihydrazide (Zayed et al., 2017).
Coordination Polymers
- Coordination polymers featuring mixed ligands can exhibit unique structural and functional properties. Research on Cu(II) and Cd(II) coordination polymers constructed by dinitrosalicylic acid and flexible bis(triazole) ligands, including pentane derivatives, could inform the synthesis and application of coordination polymers involving N'
1,N'5-bis(2,4-dichlorobenzylidene)pentanedihydrazide (Yang et al., 2013).
Propriétés
IUPAC Name |
N,N'-bis[(E)-(2,4-dichlorophenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c20-14-6-4-12(16(22)8-14)10-24-26-18(28)2-1-3-19(29)27-25-11-13-5-7-15(21)9-17(13)23/h4-11H,1-3H2,(H,26,28)(H,27,29)/b24-10+,25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPHPLQJKSBAU-JTZQCBLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)


![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)
![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)